![molecular formula C7H14N2 B1297267 1,4-Diazabicyclo[3.2.2]nonane CAS No. 283-38-5](/img/structure/B1297267.png)

1,4-Diazabicyclo[3.2.2]nonane

Overview

Description

1,4-Diazabicyclo[3.2.2]nonane is a selective α-7 nicotinic receptor partial agonist. It has been characterized as a promising new agent for the treatment of cognitive symptoms of schizophrenia with antidepressant-like properties . It has also been found to be effective for the treatment of Alzheimer’s disease .

Synthesis Analysis

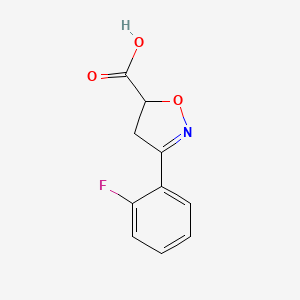

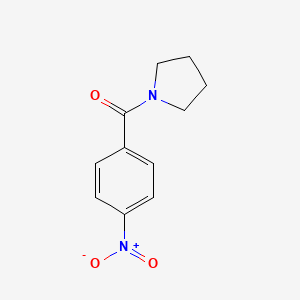

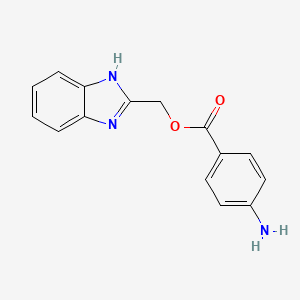

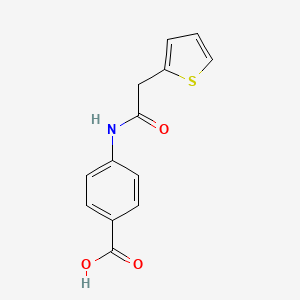

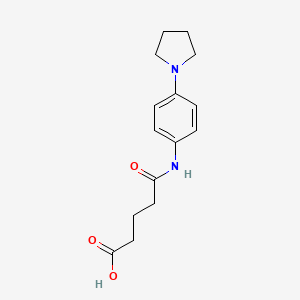

The synthesis and SAR studies about the bicyclic amine, carbamate linker, and aromatic ring of a 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate series of α7 nAChR agonists have been described . The development of the medicinal chemistry strategy and SAR led to the identification of subtype selective, high-affinity α7 agonists .

Molecular Structure Analysis

The molecular formula of 1,4-Diazabicyclo[3.2.2]nonane is C7H14N2 . Its InChI code is 1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 . The molecular weight is 126.20 g/mol .

Chemical Reactions Analysis

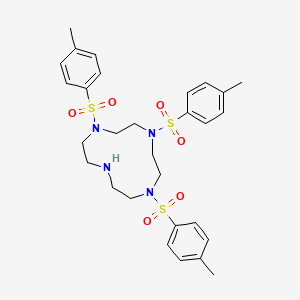

1,4-Diazabicyclo[3.2.2]nonane has been used to react with equimolar amounts of HClO4 or HReO4 in aqueous solution . Two compounds with high phase-transition points were isolated .

Physical And Chemical Properties Analysis

1,4-Diazabicyclo[3.2.2]nonane has a molecular weight of 126.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 0 . The exact mass is 126.115698455 g/mol .

Scientific Research Applications

Organic Synthesis

DABCN is commonly used as a catalyst and reagent in organic synthesis. Its ability to act as a base makes it suitable for catalyzing various organic reactions, including Michael additions , aldol reactions , and Mannich reactions . It’s particularly valued for its stereoselectivity and regioselectivity in these transformations .

Material Science

In material science, DABCN finds application in the synthesis of switchable materials . Researchers have utilized DABCN to create compounds that exhibit switchable phase transition , dielectric , and second-harmonic-generation properties . This makes it a valuable component in the development of smart materials that respond to external stimuli .

Medicinal Chemistry

DABCN derivatives have been explored as subtype selective, high-affinity α7 nicotinic acetylcholine receptor agonists . These compounds are of interest in medicinal chemistry for their potential to treat neurological disorders such as Alzheimer’s disease and schizophrenia .

Green Chemistry

As the field of green chemistry advances, DABCN is being studied for its role in the development of third-generation ionic liquids . These ionic liquids are designed for biological activity and have potential applications as plant-protection products , showcasing DABCN’s versatility in environmentally friendly chemical processes .

Mechanism of Action

Target of Action

1,4-Diazabicyclo[3.2.2]nonane is a quasi-spherical molecule that has been used in the preparation of switchable materials . It is known to interact with equimolar amounts of HClO4 or HReO4 in aqueous solution

Mode of Action

The compound exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It forms one-dimensional cationic chains connected by different types of hydrogen bonds . The interaction of 1,4-Diazabicyclo[3.2.2]nonane with its targets results in high phase-transition points .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Diazabicyclo[32Its ability to exhibit switchable phase transition and dielectric anomalies suggests that it may influence certain physical and chemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[32It is noted that the compound has low gastrointestinal absorption .

Result of Action

The compound’s action results in switchable phase transition and dielectric anomalies . One of the compounds also showed a reversible second-harmonic-generation effect . These properties suggest that 1,4-Diazabicyclo[3.2.2]nonane could have potential applications in the development of switchable materials .

Safety and Hazards

Future Directions

1,4-Diazabicyclo[3.2.2]nonane has been used to prepare switchable materials with a high phase transition temperature . It exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It has potential applications in the treatment of cognitive symptoms of schizophrenia and Alzheimer’s disease .

properties

IUPAC Name |

1,4-diazabicyclo[3.2.2]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNACDCUAFDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327968 | |

| Record name | 1,4-diazabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[3.2.2]nonane | |

CAS RN |

283-38-5 | |

| Record name | 1,4-diazabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazabicyclo[3.2.2]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

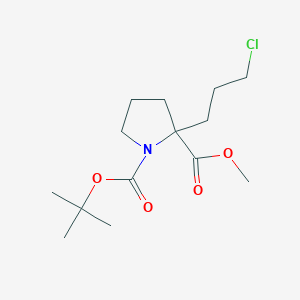

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)

![Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1297203.png)

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)